2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
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Overview
Description
2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with a benzyl-1,2,4-oxadiazole and a pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.
Introduction of the Benzyl-1,2,4-oxadiazole Group: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with benzyl-1,2,4-oxadiazole precursors under oxidative conditions.
Attachment of the Pyrrole Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, catalysts such as palladium or copper, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride
- 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones
Uniqueness
2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine stands out due to its unique combination of functional groups, which impart specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the ability to interact with various molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H18N4OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-benzyl-5-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H18N4OS/c1-14-12-15(2)23-22-18(14)19(26-10-6-7-11-26)20(28-22)21-24-17(25-27-21)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3 |
InChI Key |
YAGBGEZRFUHDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NO3)CC4=CC=CC=C4)N5C=CC=C5)C |
Origin of Product |
United States |
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